Boc--cyclohexyl-D-Ala-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

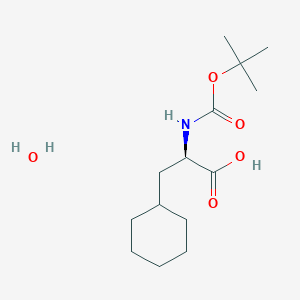

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H27NO5 |

|---|---|

Molecular Weight |

289.37 g/mol |

IUPAC Name |

(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |

InChI |

InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m1./s1 |

InChI Key |

KGIDHDHQFLWAMT-RFVHGSKJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-cyclohexyl-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-3-cyclohexylalanine, commonly referred to as Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH, is a synthetic, protected amino acid derivative of significant interest in the fields of medicinal chemistry and peptide science. Its unique structural features, particularly the bulky and hydrophobic cyclohexyl side chain, impart specific conformational constraints and properties to peptides into which it is incorporated. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-cyclohexyl-D-Ala-OH, with a focus on its role in solid-phase peptide synthesis (SPPS) and the development of therapeutic peptides. The incorporation of this unnatural amino acid can enhance the metabolic stability and receptor-binding affinity of peptide-based drug candidates.[1]

Physicochemical Properties

Boc-cyclohexyl-D-Ala-OH is typically a white to off-white solid.[1] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][3][4][5] |

| Molecular Weight | 271.35 g/mol | [2][5] |

| CAS Number | 127095-92-5 | [1][4][5][6] |

| Appearance | White to off-white solid | [1][] |

| Purity | ≥95% | [5] |

| Optical Rotation | +15.1° (c=2% in AcOH) | [1] |

| Melting Point | Data not consistently available in the searched literature. | |

| Solubility | Soluble in many common organic solvents such as DMF and DCM. Quantitative data is not readily available in the searched literature. |

Synonyms: Boc-D-Cha-OH, Boc-(R)-3-Cyclohexylalanine, N-Boc-3-cyclohexyl-D-alanine[1][4][5]

Spectroscopic Data

-

¹H and ¹³C NMR: The NMR spectra would show characteristic signals for the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm in ¹H NMR for the nine equivalent protons and resonances around 80 ppm and 28 ppm in ¹³C NMR for the quaternary and methyl carbons, respectively). The cyclohexyl group would exhibit a complex pattern of signals in the aliphatic region of both ¹H and ¹³C NMR spectra. The α-proton and α-carbon signals would also be present. For reference, ¹H and ¹³C NMR data for various Boc-protected amino acids are available in the literature.[8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), and C-H stretching vibrations of the cyclohexyl and Boc groups (below 3000 cm⁻¹).[10][11][12]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak or related ions, such as [M+H]⁺ or [M+Na]⁺, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or parts of the cyclohexyl side chain.

Experimental Protocols

Synthesis of Boc-cyclohexyl-D-Ala-OH

A general method for the N-protection of an amino acid with a tert-butoxycarbonyl (Boc) group involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

D-cyclohexylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or another suitable base

-

Dioxane and water (or another suitable solvent system)

-

Ethyl acetate

-

Citric acid solution (for acidification)

Procedure:

-

Dissolve D-cyclohexylalanine in an aqueous solution of sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate in dioxane to the amino acid solution.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold citric acid solution.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-cyclohexyl-D-Ala-OH.

-

The product can be further purified by recrystallization or column chromatography if necessary.[13]

Workflow for the Synthesis of Boc-cyclohexyl-D-Ala-OH:

Caption: General workflow for the synthesis of Boc-cyclohexyl-D-Ala-OH.

Use in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-cyclohexyl-D-Ala-OH is a standard building block for the introduction of D-cyclohexylalanine residues into a peptide sequence using Boc-SPPS.

Materials:

-

Resin (e.g., Merrifield resin) pre-loaded with the first amino acid.

-

Boc-cyclohexyl-D-Ala-OH

-

Coupling reagent (e.g., DCC/HOBt or HBTU/DIEA)

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection

-

Diisopropylethylamine (DIEA) in DCM for neutralization

-

Dichloromethane (DCM) and Dimethylformamide (DMF) for washing

Procedure (One Coupling Cycle):

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 25-50% TFA) for about 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

-

Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: Neutralize the N-terminal ammonium salt with a solution of DIEA in DCM or DMF.

-

Washing: Wash the resin with DCM and DMF.

-

Coupling:

-

Dissolve Boc-cyclohexyl-D-Ala-OH and a coupling agent (e.g., HOBt) in DMF.

-

Add a carbodiimide (e.g., DCC) or another activating agent (e.g., HBTU with DIEA) to the solution to pre-activate the amino acid.

-

Add the activated Boc-cyclohexyl-D-Ala-OH solution to the resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

A small sample of the resin can be taken for a ninhydrin test to confirm the completion of the coupling reaction. Steps 1-8 are repeated for each subsequent amino acid in the peptide sequence.

Workflow for a Single Coupling Cycle in Boc-SPPS:

Caption: A single coupling cycle in Boc solid-phase peptide synthesis.

Applications in Drug Development and Biological Signaling Pathways

The incorporation of Boc-cyclohexyl-D-Ala-OH into peptides is a strategy employed to enhance their therapeutic potential. The cyclohexyl side chain increases hydrophobicity and steric bulk, which can lead to:

-

Increased Metabolic Stability: The non-natural side chain can confer resistance to enzymatic degradation by proteases.

-

Enhanced Receptor Binding: The conformational constraints imposed by the cyclohexyl group can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

-

Improved Pharmacokinetic Properties: The increased lipophilicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

A prominent example of the use of unnatural amino acids like D-cyclohexylalanine is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists .[14] GnRH is a key hormone in the hypothalamic-pituitary-gonadal axis, controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14][15][16][17] GnRH antagonists block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of sex hormone production.[14][15][17][18] This mechanism of action is utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and in assisted reproduction technologies.[14]

Simplified Signaling Pathway of GnRH and its Antagonism:

Caption: Simplified GnRH receptor signaling pathway and the mechanism of action of GnRH antagonists.

Conclusion

Boc-cyclohexyl-D-Ala-OH is a valuable synthetic building block for the preparation of peptides with modified properties. Its incorporation can significantly impact the biological activity and pharmacokinetic profile of peptide drug candidates. A thorough understanding of its chemical properties and its application in solid-phase peptide synthesis is essential for researchers and drug development professionals working in the field of peptide therapeutics. Further research to fully characterize its spectroscopic properties and solubility in a quantitative manner would be beneficial to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Boc-cyclohexylalanine | C14H25NO4 | CID 18663859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-D-cyclohexylalanine | C24H27NO4 | CID 22844862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 127095-92-5 N-Boc-3-cyclohexyl-D-alanine AKSci J97295 [aksci.com]

- 6. Boc-D-cyclohexylalanine - Creative Peptides [creative-peptides.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. researchgate.net [researchgate.net]

- 13. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 14. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Luteinizing hormone - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Safety, pharmacokinetics, and pharmacodynamics of SHR7280, an oral gonadotropin-releasing hormone antagonist in healthy premenopausal women [frontiersin.org]

- 18. m.youtube.com [m.youtube.com]

Synthesis of Boc-Cyclohexyl-D-Ala-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-D-cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH), a valuable unnatural amino acid derivative utilized in peptide synthesis and drug discovery. The cyclohexyl side chain imparts unique conformational constraints and hydrophobic properties to peptides, making it a crucial building block for developing novel therapeutics with enhanced stability and bioactivity.

This document details the synthetic pathway, experimental protocols, and relevant data for the preparation of Boc-cyclohexyl-D-Ala-OH. The synthesis involves a two-step process commencing with the preparation of the D-cyclohexylalanine precursor followed by the protection of the amino group with the tert-butoxycarbonyl (Boc) group.

I. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of the parent amino acid and the final Boc-protected product.

Table 1: Physicochemical Properties of Cyclohexylalanine

| Property | Value | Reference Compound |

| Molecular Formula | C9H17NO2 | D-Cyclohexylalanine |

| Molecular Weight | 171.24 g/mol | D-Cyclohexylalanine |

| Melting Point | 234-235 °C | L-Cyclohexylalanine hydrochloride |

Table 2: Physicochemical Properties of Boc-Cyclohexyl-D-Ala-OH

| Property | Value |

| Molecular Formula | C14H25NO4 |

| Molecular Weight | 271.35 g/mol [1] |

| Purity (Typical) | ≥95%[1] |

| Physical Form | Solid[1] |

II. Synthetic Pathway

The synthesis of Boc-cyclohexyl-D-Ala-OH is accomplished through a two-step sequence:

-

Step 1: Synthesis of D-Cyclohexylalanine. This is achieved via the catalytic hydrogenation of D-phenylalanine. The aromatic ring of phenylalanine is reduced to a cyclohexane ring.

-

Step 2: Boc Protection. The amino group of D-cyclohexylalanine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Caption: Synthetic pathway for Boc-cyclohexyl-D-Ala-OH.

III. Experimental Protocols

A. Step 1: Synthesis of D-Cyclohexylalanine via Hydrogenation of D-Phenylalanine

This protocol is adapted from a procedure for the synthesis of L-cyclohexylalanine and is directly applicable to the D-enantiomer.

Materials:

-

D-Phenylalanine

-

90% Acetic Acid

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve D-phenylalanine in 90% acetic acid in a suitable hydrogenation vessel.

-

Add the 5% Rhodium on Carbon catalyst to the solution. The catalyst loading is typically around 20% by weight of the starting D-phenylalanine.

-

Pressurize the vessel with hydrogen gas (e.g., to 40 psi) and maintain the reaction at a slightly elevated temperature (e.g., 37°C) with vigorous stirring.

-

Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 24 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

-

Remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate to dryness under high vacuum using a rotary evaporator.

-

The resulting crude D-cyclohexylalanine can be purified by recrystallization from a suitable solvent system, such as 15% acetic acid.

B. Step 2: N-Boc Protection of D-Cyclohexylalanine

This general procedure for Boc protection of amino acids is widely applicable.[2][3]

Materials:

-

D-Cyclohexylalanine

-

Dioxane (or Acetone)

-

Water

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve D-cyclohexylalanine in a mixture of dioxane (or acetone) and water.

-

Add the base (e.g., 1.5-2 equivalents of triethylamine or an appropriate amount of NaOH solution to achieve a basic pH).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent (dioxane or acetone) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like ether or hexane to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude Boc-cyclohexyl-D-Ala-OH.

-

The product can be further purified by crystallization or column chromatography if necessary.

IV. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Boc-cyclohexyl-D-Ala-OH.

Caption: General experimental workflow.

V. Conclusion

The synthesis of Boc-cyclohexyl-D-Ala-OH is a straightforward process that can be reliably performed in a laboratory setting. The hydrogenation of D-phenylalanine provides the necessary D-cyclohexylalanine precursor, which is then readily converted to the final Boc-protected product. This valuable building block can be incorporated into peptide synthesis to explore novel chemical space in drug discovery and development. The methodologies presented in this guide offer a solid foundation for researchers to produce this important compound for their scientific endeavors.

References

Elucidation of the Structure of Boc-cyclohexyl-D-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-tert-butoxycarbonyl-3-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH). This document details the physicochemical properties, synthesis, and spectroscopic analysis of this important amino acid derivative, which serves as a crucial building block in peptide synthesis and drug discovery.

Physicochemical Properties

Boc-cyclohexyl-D-Ala-OH is a white to off-white solid. As a non-natural amino acid derivative, its incorporation into peptide chains can impart unique conformational constraints and enhance resistance to enzymatic degradation. The D-configuration at the alpha-carbon is of particular interest for the development of peptides with improved stability and altered biological activity profiles.

Table 1: Physicochemical and Analytical Data for Boc-cyclohexyl-D-Ala-OH and its L-enantiomer.

| Property | Boc-cyclohexyl-D-Ala-OH | Boc-cyclohexyl-L-Ala-OH |

| Synonyms | Boc-D-Cha-OH, Boc-3-cyclohexyl-D-alanine | Boc-L-Cha-OH, Boc-3-cyclohexyl-L-alanine |

| CAS Number | 127095-92-5[1] | 37736-82-6[2] |

| Molecular Formula | C₁₄H₂₅NO₄[1] | C₁₄H₂₅NO₄[2] |

| Molecular Weight | 271.35 g/mol [2] | 271.2 g/mol [2] |

| Appearance | White or off-white solid[1] | White powder[2] |

| Optical Rotation | +15.1° (c=2% in AcOH)[1] | -17.5° ± 1.5° (c=1 in MeOH)[2] |

| Purity | ≥ 99% (Chiral HPLC)[1] | ≥ 99% (HPLC)[2] |

Synthesis

The synthesis of Boc-cyclohexyl-D-Ala-OH is typically achieved through the protection of the amino group of 3-cyclohexyl-D-alanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure for Boc protection is widely applicable to various amino acids.

Experimental Protocol: Synthesis of Boc-cyclohexyl-D-Ala-OH

This protocol is adapted from the general procedure for the N-tert-butoxycarbonylation of amino acids.

Materials:

-

3-cyclohexyl-D-alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

tert-Butanol

-

Ethyl acetate (EtOAc)

-

Pentane

-

Potassium hydrogen sulfate (KHSO₄)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 3-cyclohexyl-D-alanine (1.0 equivalent) in a mixture of water and tert-butanol.

-

Add a solution of sodium hydroxide (1.0-1.2 equivalents) to the mixture while stirring to maintain a basic pH.

-

To the well-stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature overnight.

-

After the reaction is complete (monitored by TLC), the reaction mixture is extracted with pentane to remove any unreacted Boc₂O.

-

The aqueous layer is then acidified to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate.

-

The acidified aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude Boc-cyclohexyl-D-Ala-OH can be further purified by recrystallization or column chromatography.

Spectroscopic Analysis for Structure Elucidation

The structure of Boc-cyclohexyl-D-Ala-OH is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: Specific experimental spectra for Boc-cyclohexyl-D-Ala-OH are not widely available in the public domain. The following data is representative and based on the analysis of the closely related L-enantiomer and its derivatives. The key chemical shifts and fragmentation patterns are expected to be identical for the D-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-cyclohexyl-D-Ala-OH.

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.3 (3C) |

| Boc (C=O) | - | ~155.5 |

| Boc (quaternary C) | - | ~79.5 |

| α-CH | ~4.2-4.4 (m, 1H) | ~53-55 |

| β-CH₂ | ~1.5-1.8 (m, 2H) | ~39-41 |

| γ-CH (cyclohexyl) | ~1.6-1.8 (m, 1H) | ~33-35 |

| Cyclohexyl CH₂ | ~0.8-1.8 (m, 10H) | ~25-34 |

| Carboxyl (COOH) | ~10-12 (br s, 1H) | ~175-177 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Expected Fragmentation Pattern:

Under electrospray ionization (ESI), Boc-cyclohexyl-D-Ala-OH is expected to show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Common fragmentation pathways involve the loss of the Boc group or parts of it.

Table 3: Expected m/z Values for Key Fragments of Boc-cyclohexyl-D-Ala-OH.

| Fragment | Formula | Expected m/z |

| [M+H]⁺ | C₁₄H₂₆NO₄⁺ | 272.18 |

| [M+Na]⁺ | C₁₄H₂₅NNaO₄⁺ | 294.16 |

| [M-H]⁻ | C₁₄H₂₄NO₄⁻ | 270.17 |

| [M-Boc+H]⁺ | C₉H₁₈NO₂⁺ | 172.13 |

| [M-C₄H₈+H]⁺ (loss of isobutylene) | C₁₀H₁₈NO₄⁺ | 216.12 |

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized compound like Boc-cyclohexyl-D-Ala-OH follows a logical progression of experimental and analytical steps.

Conclusion

The structure of Boc-cyclohexyl-D-Ala-OH can be unequivocally confirmed through a combination of its synthesis from known starting materials and comprehensive spectroscopic analysis. The characteristic signals in the ¹H and ¹³C NMR spectra, along with the molecular ion peak and predictable fragmentation patterns in the mass spectrum, provide a detailed and consistent picture of the molecule's atomic connectivity and functional groups. This well-characterized building block is essential for the rational design and synthesis of novel peptides with tailored properties for various applications in research and drug development.

References

A Technical Guide to Boc-cyclohexyl-D-Ala-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH) is a non-proteinogenic amino acid derivative that has become an invaluable tool in the field of peptide chemistry and drug discovery. Its unique structural feature, a bulky and hydrophobic cyclohexyl side chain, imparts desirable properties to peptides, including increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-cyclohexyl-D-Ala-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS) and its role in modulating biological signaling pathways.

Physicochemical Properties

Boc-cyclohexyl-D-Ala-OH is a white to off-white solid. Its key physicochemical properties are summarized in the table below. The compound is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling.

| Property | Value | Reference |

| CAS Number | 127095-92-5 | [1] |

| CAS Number (DCHA Salt) | 198470-07-4 | [2] |

| Molecular Formula | C14H25NO4 | [3] |

| Molecular Weight | 271.35 g/mol | [3] |

| Predicted Boiling Point | 420.4 ± 28.0 °C | |

| Predicted Density | 1.083 ± 0.06 g/cm³ | |

| Predicted pKa | 4.02 ± 0.10 | |

| Appearance | White to off-white solid |

Synthesis of Boc-cyclohexyl-D-Ala-OH

The synthesis of Boc-cyclohexyl-D-Ala-OH typically involves two key steps: the synthesis of the parent amino acid, D-cyclohexylalanine, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of D-Cyclohexylalanine

A common route to cyclohexylalanine is the hydrogenation of the corresponding phenyl-containing amino acid, D-phenylalanine.

Materials:

-

D-Phenylalanine

-

Deionized water

-

Isopropanol

-

37% Hydrochloric acid

-

Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)

-

50% Sodium hydroxide solution

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

Dissolve or suspend D-phenylalanine in a mixture of deionized water, isopropanol, and hydrochloric acid.

-

Add the Pt/Rh catalyst to the mixture.

-

Transfer the reaction mixture to a hydrogenation autoclave.

-

Purge the autoclave with nitrogen gas and then with hydrogen gas.

-

Pressurize the system with hydrogen (8-10 bar) and heat to 50-60°C.

-

Maintain the reaction for 6-8 hours until hydrogen uptake ceases.

-

Depressurize the autoclave and purge with nitrogen.

-

Filter the hot reaction mixture to remove the catalyst and wash the catalyst with deionized water.

-

Concentrate the filtrate under reduced pressure to remove isopropanol.

-

Adjust the pH of the residue to 5-6 with a 50% sodium hydroxide solution to precipitate the product.

-

Cool the solution to 0-10°C and collect the D-cyclohexylalanine product by filtration.

-

Wash the product with deionized water and dry under vacuum.

Experimental Protocol: N-tert-Butoxycarbonylation

The protection of the amino group of D-cyclohexylalanine is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[4][5]

Materials:

-

D-Cyclohexylalanine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Water

-

Ethyl acetate

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve D-cyclohexylalanine in a mixture of 1,4-dioxane and 1N NaOH solution.

-

Stir the mixture vigorously.

-

Add di-tert-butyl dicarbonate to the solution and continue stirring at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.

-

Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl or citric acid solution) at 0-5°C.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-cyclohexyl-D-Ala-OH.

Synthesis of Boc-cyclohexyl-D-Ala-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-cyclohexyl-D-Ala-OH is a key building block in Boc-chemistry SPPS.[6][7][8][9] The Boc protecting group is labile to moderate acids (e.g., trifluoroacetic acid), allowing for its removal without cleaving the peptide from the resin or removing more stable side-chain protecting groups.

Experimental Protocol: Boc-SPPS Cycle

The following is a generalized protocol for one cycle of peptide elongation using Boc-cyclohexyl-D-Ala-OH on a solid support (e.g., Merrifield or PAM resin).[6][7][8]

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-cyclohexyl-D-Ala-OH

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF to neutralize the ammonium salt formed during deprotection.

-

Washing: Wash the resin with DMF to remove excess DIEA.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-cyclohexyl-D-Ala-OH and a coupling reagent (e.g., HBTU) in DMF.

-

Add DIEA to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat: Repeat the cycle for the next amino acid in the peptide sequence.

Boc-SPPS workflow for one coupling cycle.

Role in Modulating Signaling Pathways

The incorporation of cyclohexylalanine into peptides can significantly influence their biological activity by altering their conformation and increasing their resistance to enzymatic degradation. This can lead to enhanced interaction with biological targets and modulation of signaling pathways.

A notable example is the use of cyclohexylalanine in the development of metabolically stable apelin analogues. Apelin is a peptide that acts on the APJ receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function. Peptides containing cyclohexylalanine have been shown to be potent activators of the apelin receptor, leading to prolonged blood pressure-lowering effects.

The general mechanism for GPCR activation involves the binding of a ligand (in this case, a peptide containing cyclohexylalanine) to the extracellular domain of the receptor. This induces a conformational change in the receptor, which in turn activates intracellular G-proteins. The activated G-protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), leading to a cellular response.

References

- 1. Boc-D-cyclohexylalanine - Creative Peptides [creative-peptides.com]

- 2. BOC-D-CHA-OH DCHA | 198470-07-4 [chemicalbook.com]

- 3. Boc-cyclohexylalanine | C14H25NO4 | CID 18663859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BOC-D-Phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide on Boc-cyclohexyl-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-tert-Butoxycarbonyl-3-cyclohexyl-D-alanine, commonly abbreviated as Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH. This synthetic amino acid derivative is a crucial building block in solid-phase peptide synthesis (SPPS), particularly valued for introducing hydrophobic and sterically bulky characteristics into novel peptide therapeutics. Its cyclohexyl side chain can enhance peptide stability, receptor affinity, and pharmacokinetic properties.

Physicochemical Properties

The quantitative data for Boc-cyclohexyl-D-Ala-OH are summarized below, offering a clear overview of its key chemical and physical properties.

| Property | Value | Citations |

| Molecular Weight | 271.36 g/mol | [1][2] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1][2][3] |

| CAS Number | 127095-92-5 | [1][2][3] |

| Appearance | White to off-white solid/powder | [3] |

| Purity (typical) | ≥99% (Chiral HPLC) | [3] |

| Optical Rotation | +15.1° (c=2% in Acetic Acid) | [3] |

| Storage Conditions | 0-8 °C | [3] |

Experimental Protocols: Application in Peptide Synthesis

Boc-cyclohexyl-D-Ala-OH is primarily utilized as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed, representative protocol for the incorporation of a Boc-protected amino acid, such as Boc-cyclohexyl-D-Ala-OH, into a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin).

Objective: To couple Boc-cyclohexyl-D-Ala-OH to a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine group

-

Boc-cyclohexyl-D-Ala-OH

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM

-

Activation Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA)

-

Washing Solvents: DCM, DMF

Protocol Steps:

-

Resin Swelling:

-

Place the peptide-resin in a suitable reaction vessel.

-

Wash the resin with DMF (3x) and then DCM (3x) to swell the polymer support, allowing reagents to access the reactive sites.

-

-

Boc Group Deprotection (Nα-Deprotection):

-

Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 2-5 minutes. Drain the solution.[4]

-

Add a fresh portion of the deprotection solution and shake the vessel for 20-30 minutes to ensure complete removal of the Boc protecting group.[4]

-

The newly exposed N-terminal amine is now present as a trifluoroacetate salt.[4]

-

Wash the peptide-resin thoroughly with DCM (3x) and then IPA (2x) to remove residual TFA.[4]

-

-

Neutralization:

-

Treat the peptide-resin with the neutralization solution (10% DIEA in DCM) for 2 minutes. Drain.

-

Repeat the neutralization step for another 2 minutes to ensure the N-terminal amine is in its free base form, ready for coupling.

-

Wash the resin extensively with DCM (3x) and then DMF (3x) to remove excess base.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Boc-cyclohexyl-D-Ala-OH (typically 2-4 equivalents relative to the resin's substitution level) and an equivalent amount of HBTU in a minimal volume of DMF.

-

Add DIEA (2-4 equivalents) to the activation mixture. This base facilitates the formation of the active ester intermediate.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated Boc-cyclohexyl-D-Ala-OH solution to the neutralized peptide-resin.

-

Shake the reaction vessel for 1-2 hours at room temperature to facilitate the coupling reaction.

-

-

Monitoring and Washing:

-

To check for reaction completion, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test.[5] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[5]

-

If the reaction is incomplete, the coupling step can be repeated.

-

Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.

Workflow Visualization

The cyclical nature of solid-phase peptide synthesis using Boc chemistry is a fundamental workflow for researchers in this field. The following diagram illustrates the key stages involved in a single amino acid addition cycle.

Caption: Workflow for a single cycle of Boc solid-phase peptide synthesis.

References

In-Depth Technical Guide: Boc-cyclohexyl-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Boc-cyclohexyl-D-Ala-OH

Boc-cyclohexyl-D-Ala-OH is a synthetic amino acid derivative widely utilized in peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the cyclohexyl group on the side chain imparts specific characteristics to the molecule, notably enhancing its hydrophobic nature.[1][2] This hydrophobicity can influence the folding, stability, and bioavailability of the peptides into which it is incorporated.[2]

Table 1: Physical and Chemical Properties of Boc-cyclohexyl-D-Ala-OH

| Property | Value | Reference(s) |

| Synonyms | Boc-D-Cha-OH, Boc-3-cyclohexyl-D-alanine | [1] |

| CAS Number | 127095-92-5 | [1] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1] |

| Molecular Weight | 271.2 g/mol | [1] |

| Appearance | White or off-white solid | [1] |

| Purity | ≥ 99% (Chiral HPLC) | [1] |

| Optical Rotation | +15.1° (c=2% in Acetic Acid) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Solubility Data

Quantitative solubility data for Boc-cyclohexyl-D-Ala-OH in various solvents is not extensively documented in publicly accessible literature. However, the chemical structure provides insight into its likely solubility characteristics. The cyclohexyl side chain and the Boc protecting group contribute to its hydrophobicity, suggesting good solubility in many organic solvents.[1][2]

General statements from suppliers indicate that the incorporation of a Boc group can enhance stability and solubility.[2] For comparison, qualitative solubility data for other Boc-protected amino acids are summarized below.

Table 2: Qualitative Solubility of Boc-cyclohexyl-D-Ala-OH and Related Compounds

| Compound | Solvent(s) | Solubility Description | Reference(s) |

| Boc-cyclohexyl-D-Ala-OH | Not specified | Generally described as having improved solubility and stability due to the Boc and cyclohexyl groups. | [1] |

| Boc-D-Ala-OH | Water, 1% Acetic Acid | Soluble | [3] |

| Boc-Ala-OH | DMF | Clearly soluble (1 mmole in 2 ml) |

Experimental Protocols

General Protocol for Solubility Determination

While specific experimental data for Boc-cyclohexyl-D-Ala-OH is unavailable, a general gravimetric method can be employed to determine its solubility in various solvents.

Objective: To determine the saturation solubility of Boc-cyclohexyl-D-Ala-OH in a given solvent at a specific temperature.

Materials:

-

Boc-cyclohexyl-D-Ala-OH

-

Selected solvents (e.g., water, methanol, ethanol, dichloromethane (DCM), dimethylformamide (DMF), acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of Boc-cyclohexyl-D-Ala-OH to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully pipette a known volume of the clear supernatant into a pre-weighed drying vessel.

-

Solvent Evaporation: Evaporate the solvent from the drying vessel using a drying oven or a vacuum desiccator until a constant weight is achieved.

-

Calculation: The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or mole fraction using the mass of the dissolved solid and the volume of the solvent used.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-cyclohexyl-D-Ala-OH is a key building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] SPPS is a widely used method for the chemical synthesis of peptides on a solid support (resin).[4][5] The Boc group serves as a temporary protecting group for the N-terminus of the amino acid.[6][7]

The general workflow for incorporating a Boc-protected amino acid like Boc-cyclohexyl-D-Ala-OH into a growing peptide chain during SPPS is as follows:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, typically using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][9]

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to yield a free amine.[7]

-

Coupling: The next Boc-protected amino acid in the sequence (e.g., Boc-cyclohexyl-D-Ala-OH) is activated and coupled to the free amine of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts like HBTU.[4][10]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[6]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).[8]

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. glpbio.com [glpbio.com]

- 4. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]

- 5. Understanding Solid-Phase Peptide Synthesis: A Breakthr... [sbsgenetech.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Purity Analysis of Boc-cyclohexyl-D-Ala-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of N-tert-butyloxycarbonyl-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH), a critical building block in peptide synthesis and drug development. Ensuring the chemical and chiral purity of this amino acid derivative is paramount for the synthesis of well-defined, safe, and efficacious peptide-based therapeutics. This document outlines common impurities, detailed experimental protocols for purity determination, and data interpretation.

Introduction

Boc-cyclohexyl-D-Ala-OH is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptides to introduce hydrophobicity and steric bulk, which can enhance metabolic stability and biological activity. The purity of this raw material directly impacts the quality of the final peptide product. This guide details the analytical techniques required to ensure a purity of ≥ 99%, with a particular focus on chiral purity.

Potential Impurities

The synthesis of Boc-cyclohexyl-D-Ala-OH can introduce several types of impurities that must be monitored and controlled.

Table 1: Potential Impurities in Boc-cyclohexyl-D-Ala-OH

| Impurity Type | Specific Examples | Origin |

| Enantiomeric Impurity | Boc-cyclohexyl-L-Ala-OH | Incomplete stereoselectivity during synthesis or racemization. |

| Process-Related Impurities | Free cyclohexyl-D-alanine, Di-Boc-cyclohexyl-D-Ala-OH, t-butyl ester of Boc-cyclohexyl-D-Ala-OH | Incomplete reaction, side reactions during the introduction of the Boc protecting group. |

| Di- and Tripeptides | Boc-cyclohexyl-D-Ala-cyclohexyl-D-Ala-OH | Side reactions during the activation of the carboxylic acid for protection.[1] |

| Residual Solvents | Dioxane, Tetrahydrofuran (THF), Ethyl Acetate, etc. | Solvents used during synthesis and purification. |

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis of Boc-cyclohexyl-D-Ala-OH.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining both chemical and chiral purity.

The most critical purity attribute is the enantiomeric excess of the D-enantiomer. This is typically determined by chiral HPLC.

Experimental Protocol: Chiral HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T or R) or polysaccharide-based columns (e.g., Lux Cellulose-1, -2, -3, or -4) are effective for separating Boc-protected amino acids.[2]

-

Mobile Phase: A reversed-phase mobile phase is a common choice for Boc-amino acids. A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or Ammonium Acetate in water) and an organic modifier (e.g., Acetonitrile or Methanol). The exact composition should be optimized for the specific column to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength of 210-220 nm.

-

Sample Preparation: Dissolve a known concentration of Boc-cyclohexyl-D-Ala-OH in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample and a racemic standard (if available) to identify the peaks corresponding to the D- and L-enantiomers. The percentage of the L-enantiomer can be calculated from the peak areas. A purity of ≥ 99% for the D-enantiomer is often required.

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | CHIROBIOTIC T (Teicoplanin-based CSP) |

| Mobile Phase | A: 0.1% Ammonium Trifluoroacetate in WaterB: AcetonitrileGradient: Isocratic or gradient elution depending on separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

RP-HPLC is used to quantify process-related impurities and by-products.

Experimental Protocol: RP-HPLC

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

Analysis: The peak area of the main component is compared to the total area of all peaks to determine the chemical purity.

Spectroscopic Techniques

Spectroscopic methods are used for structural confirmation and identification of functional groups.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Boc-cyclohexyl-D-Ala-OH and identifying impurities.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis:

-

¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons), the α-proton of the alanine backbone, and the protons of the cyclohexyl ring.

-

¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the t-butyl group, and the carbons of the cyclohexyl ring and alanine backbone.

-

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

-

Analysis: The expected mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) for C₁₄H₂₅NO₄ (MW: 271.35) should be observed.

FT-IR is used to identify the key functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Analysis: Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the C-H stretches of the alkyl groups should be present.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of Boc-cyclohexyl-D-Ala-OH.

Caption: Workflow for the Purity Analysis of Boc-cyclohexyl-D-Ala-OH.

Conclusion

A rigorous purity analysis of Boc-cyclohexyl-D-Ala-OH is crucial for ensuring the quality and reliability of peptide synthesis and drug development programs. The combination of chiral and reversed-phase HPLC provides quantitative data on enantiomeric and chemical purity, while spectroscopic techniques such as NMR, MS, and FT-IR confirm the structural integrity of the molecule. By implementing the detailed protocols outlined in this guide, researchers and drug development professionals can confidently assess the quality of this critical raw material.

References

An In-Depth Technical Guide to the Stability and Storage of Boc-cyclohexyl-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-3-cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH). Aimed at professionals in research and pharmaceutical development, this document synthesizes available data on the chemical stability of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment.

Introduction

Boc-cyclohexyl-D-Ala-OH is a non-proteinogenic amino acid derivative widely used as a building block in peptide synthesis. The bulky cyclohexyl side chain imparts unique conformational constraints and hydrophobicity to peptides, making it a valuable component in the design of peptidomimetics and pharmacologically active peptides. The tert-butoxycarbonyl (Boc) protecting group is crucial for stepwise peptide synthesis; however, its inherent lability under certain conditions necessitates a thorough understanding of the compound's stability to ensure the integrity of synthesis and the quality of the final product.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Boc-cyclohexyl-D-Ala-OH is presented in Table 1.

Table 1: Chemical and Physical Properties of Boc-cyclohexyl-D-Ala-OH

| Property | Value | Reference |

| Chemical Name | N-tert-butoxycarbonyl-D-3-cyclohexylalanine | |

| Synonyms | Boc-D-Cha-OH, Boc-3-cyclohexyl-D-alanine | [1] |

| CAS Number | 127095-92-5 | [1] |

| Molecular Formula | C₁₄H₂₅NO₄ | [1] |

| Molecular Weight | 271.35 g/mol | [1] |

| Appearance | White or off-white solid | [1] |

| Purity | ≥ 99% (Chiral HPLC) | [1] |

| Optical Rotation | +15.1° (c=2% in AcOH) | [1] |

Stability Profile and Degradation Pathways

The stability of Boc-cyclohexyl-D-Ala-OH is primarily dictated by the Boc protecting group, which is susceptible to cleavage under acidic conditions. The compound is generally stable under basic and nucleophilic conditions.

pH Stability

The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[] The degradation proceeds via an acid-catalyzed hydrolysis mechanism. Under neutral and basic conditions, the molecule is generally stable.

Thermal Stability

While generally stable at recommended storage temperatures, elevated temperatures can lead to the degradation of Boc-protected amino acids. Thermal decomposition can result in the removal of the Boc group.[3][4]

Photostability

Oxidative Stability

Boc-protected amino acids can be susceptible to oxidation, although the cyclohexyl side chain is relatively robust. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this stability aspect.[7]

Potential Degradation Pathway

The primary degradation pathway for Boc-cyclohexyl-D-Ala-OH under acidic conditions is the cleavage of the Boc group to yield D-cyclohexylalanine, isobutylene, and carbon dioxide.

Caption: Acid-Catalyzed Degradation of Boc-cyclohexyl-D-Ala-OH.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of Boc-cyclohexyl-D-Ala-OH, the following storage conditions are recommended based on supplier data sheets and general knowledge of Boc-protected amino acids.

Table 2: Recommended Storage Conditions for Boc-cyclohexyl-D-Ala-OH

| Form | Condition | Temperature | Duration | Reference |

| Solid | Dry, protected from light | 0-8 °C | Long-term | [1] |

| Solution | In an appropriate solvent, sealed | -20 °C | Short-term (up to 1 month) | |

| Solution | In an appropriate solvent, sealed | -80 °C | Long-term (up to 6 months) |

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on Boc-cyclohexyl-D-Ala-OH.

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Sample Preparation: Prepare a stock solution of Boc-cyclohexyl-D-Ala-OH in a suitable solvent mixture (e.g., acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound and a solution to 60°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug substance from its degradation products.[]

Table 3: Example of a Stability-Indicating HPLC Method for Boc-Amino Acids

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Note: This is a general method and may require optimization for Boc-cyclohexyl-D-Ala-OH to achieve optimal separation of all potential degradation products.

Conclusion

Boc-cyclohexyl-D-Ala-OH is a stable compound under recommended storage conditions. The primary stability concern is its susceptibility to acidic environments, which can lead to the cleavage of the Boc protecting group. For researchers and drug development professionals, adherence to proper storage and handling procedures is paramount to maintain the integrity and purity of this important synthetic building block. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for ensuring the quality and reliability of experimental results and final products incorporating Boc-cyclohexyl-D-Ala-OH.

References

- 1. chemimpex.com [chemimpex.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lubrizolcdmo.com [lubrizolcdmo.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Boc-Cyclohexyl-D-Ala-OH for Drug Discovery and Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-tert-butoxycarbonyl-3-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH), a crucial non-proteinogenic amino acid derivative in the field of peptide chemistry and drug development. This document details its commercial availability, key chemical and physical properties, and its application in the synthesis of bioactive peptides, with a focus on its role in developing novel therapeutics targeting integrins and G-protein coupled receptors (GPCRs) like the somatostatin receptors.

Commercial Suppliers and Physicochemical Properties

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is readily available from a variety of commercial suppliers. The quality and purity of this reagent are critical for successful peptide synthesis. Below is a summary of the typical specifications offered by various suppliers.

| Supplier/Brand | CAS Number | Purity | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Optical Rotation |

| Chem-Impex | 127095-92-5 | ≥ 99% (Chiral HPLC) | C14H25NO4 | 271.2 | White or off-white solid | +15.1° (C=2% in AcOH)[1] |

| Sigma-Aldrich (Novabiochem) | 37462-62-7 (DCHA salt) | ≥98% (TLC) | C14H25NO4 · C12H23N | 452.7 | white to slight yellow to beige powder | -10.5 - -7.5 ° (c=1 in AcOH) |

| Creative Peptides | 127095-92-5 | Not specified | C14H25NO4 | 271.35 | Not specified | Not specified |

| Aapptec Peptides | 144701-25-7 (Fmoc-D-Cha-OH) | Not specified | C29H35NO4 | 461.6 | Not specified | Not specified |

| Xinchem | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

The Role of Boc-Cyclohexyl-D-Ala-OH in Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS). It effectively shields the alpha-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The cyclohexyl moiety of Boc-cyclohexyl-D-Ala-OH introduces hydrophobicity and steric bulk into a peptide sequence. This can enhance the peptide's stability against enzymatic degradation, improve its binding affinity to biological targets, and influence its overall conformation. The D-configuration is often employed to increase resistance to proteolysis and to explore novel structural spaces for receptor interaction.

General Experimental Workflow for Boc-SPPS

The following diagram outlines the general workflow for incorporating a Boc-protected amino acid, such as Boc-cyclohexyl-D-Ala-OH, into a growing peptide chain using solid-phase synthesis.

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of peptide synthesis, particularly for complex and hydrophobic sequences. Its unique chemical properties and well-established protocols offer distinct advantages in the solid-phase synthesis of peptides. This technical guide provides a comprehensive overview of the Boc protecting group's role, including its chemical properties, mechanisms of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction to the Boc Protecting Group

The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino function of an amino acid. This prevents unwanted side reactions during peptide bond formation. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) utilizes the Boc group for temporary Nα-protection and benzyl-based groups for the semi-permanent protection of amino acid side chains.[1] While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained popularity due to its milder deprotection conditions, the Boc strategy offers significant advantages in specific applications, such as the synthesis of long or aggregation-prone peptides.[2]

Chemical Properties and Mechanism of Action

The Boc group is introduced onto the amino group of an amino acid via nucleophilic attack on di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) or other suitable reagents.[3] The resulting carbamate is stable to a wide range of nucleophiles and basic conditions, providing robust protection during the coupling steps of peptide synthesis.[4]

The key to the Boc strategy lies in its selective removal under acidic conditions. Treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), cleaves the Boc group, liberating the Nα-amino group for the next coupling reaction.[1]

Mechanism of Boc Protection

The protection of an amino acid with Boc anhydride proceeds through a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is often carried out in the presence of a base.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen of the carbamate is followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene gas and regenerates a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[1]

References

Methodological & Application

Application Notes and Protocols for Boc-cyclohexyl-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is an Nα-tert-butyloxycarbonyl protected form of the non-proteinogenic amino acid D-cyclohexylalanine. Its bulky and hydrophobic cyclohexyl side chain offers unique properties when incorporated into peptides, often leading to increased metabolic stability and enhanced biological activity.[1] These characteristics make it a valuable building block in the design of peptide-based therapeutics, including apelin analogues and opioid receptor ligands.[2][3] This document provides detailed application notes and protocols for the efficient use of Boc-cyclohexyl-D-Ala-OH in Boc-based solid-phase peptide synthesis (SPPS).

Properties of Boc-cyclohexyl-D-Ala-OH

The physicochemical properties of Boc-cyclohexyl-D-Ala-OH are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H25NO4 | --INVALID-LINK-- |

| Molecular Weight | 271.35 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | ≥99% | --INVALID-LINK-- |

Applications in Peptide Synthesis

The incorporation of cyclohexylalanine into peptide sequences can significantly influence their pharmacological properties.

-

Increased Metabolic Stability: The bulky cyclohexyl group can sterically hinder enzymatic degradation, prolonging the peptide's half-life in biological systems.[2][3]

-

Enhanced Receptor Affinity and Selectivity: The hydrophobicity of the cyclohexyl moiety can promote favorable interactions with the hydrophobic pockets of target receptors, potentially increasing binding affinity and selectivity.

-

Modulation of Peptide Conformation: The rigid structure of the cyclohexyl group can induce specific secondary structures in peptides, which can be crucial for their biological function.

Notable examples of peptides containing cyclohexylalanine include:

-

Apelin Analogues: Substitution with L-cyclohexylalanine in apelin analogues has been shown to enhance metabolic stability and produce prolonged blood pressure-lowering effects, making them promising candidates for cardiovascular disease therapeutics.[2][3]

-

Opioid Receptor Modulators: Cyclohexylalanine is a component of some synthetic opioids, where it contributes to receptor binding and signaling.

Experimental Protocols for SPPS using Boc-cyclohexyl-D-Ala-OH

The following protocols outline the key steps for incorporating Boc-cyclohexyl-D-Ala-OH into a peptide sequence using manual or automated Boc-SPPS.

Resin Selection and Swelling

Standard resins for Boc-SPPS, such as Merrifield, PAM, or MBHA resins, are suitable for the synthesis of peptides containing cyclohexylalanine.[4]

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Wash the resin with dimethylformamide (DMF) three times.

-

Swell the resin in dichloromethane (DCM) for at least 30 minutes before the first coupling step.[5]

-

Boc Deprotection

The Nα-Boc protecting group is removed by treatment with trifluoroacetic acid (TFA).

-

Reagents:

-

Deprotection solution: 50% (v/v) TFA in DCM.

-

-

Procedure:

-

Wash the resin-bound peptide with DCM (3x).

-

Add the deprotection solution to the resin and shake for 2 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of the deprotection solution and shake for 20-30 minutes.

-

Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[4]

-

Neutralization

The protonated N-terminus must be neutralized to the free amine before coupling.

-

Reagents:

-

Neutralization solution: 10% (v/v) diisopropylethylamine (DIEA) in DCM.

-

-

Procedure:

-

Add the neutralization solution to the resin and shake for 2 minutes.

-

Drain the solution.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x).[5]

-

Coupling of Boc-cyclohexyl-D-Ala-OH

Due to the steric bulk of the cyclohexyl side chain, coupling of Boc-cyclohexyl-D-Ala-OH may be slower than for smaller amino acids. Therefore, the use of efficient coupling reagents and potentially longer reaction times or double coupling is recommended.

Recommended Coupling Method: HBTU/DIEA

-

Reagents:

-

Boc-cyclohexyl-D-Ala-OH (3 equivalents)

-

HBTU (2.9 equivalents)

-

HOBt (3 equivalents)

-

DIEA (6 equivalents)

-

DMF as solvent

-

-

Procedure:

-

Dissolve Boc-cyclohexyl-D-Ala-OH, HBTU, and HOBt in DMF.

-

Add DIEA to the solution to pre-activate the amino acid for 5-10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Shake the reaction vessel for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), continue shaking for another hour or perform a second coupling.

-

Once the ninhydrin test is negative, wash the resin with DMF (3x) and DCM (3x).

-

Alternative Coupling Method: DIC/HOBt

-

Reagents:

-

Boc-cyclohexyl-D-Ala-OH (3 equivalents)

-

DIC (3 equivalents)

-

HOBt (3 equivalents)

-

DMF/DCM (1:1) as solvent

-

-

Procedure:

-

Dissolve Boc-cyclohexyl-D-Ala-OH and HOBt in DMF/DCM.

-

Add the solution to the neutralized resin.

-

Add DIC to the reaction mixture.

-

Shake the reaction vessel for 2-4 hours.

-

Monitor the coupling reaction with the ninhydrin test and proceed as described for the HBTU/DIEA method.

-

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after coupling.

-

Reagents:

-

Capping solution: Acetic anhydride/DIEA/DCM (1:1:8)

-

-

Procedure:

-

Add the capping solution to the resin and shake for 15 minutes.

-

Wash the resin with DCM (3x).

-

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups.

-

Reagents:

-

Cleavage cocktail: Anhydrous HF/anisole (9:1). Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions in a specialized apparatus.

-

Alternative for less acid-sensitive peptides: TFA-based cleavage cocktails (e.g., TFA/water/triisopropylsilane, 95:2.5:2.5).

-

-

Procedure (HF Cleavage):

-

Dry the peptide-resin under vacuum.

-

Place the resin in an HF cleavage apparatus.

-

Add anisole as a scavenger.

-

Cool the apparatus to -5 to 0 °C.

-

Distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1 hour.

-

Evaporate the HF under vacuum.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration.

-

Purification of the Crude Peptide

Peptides containing cyclohexylalanine are often hydrophobic, which can present challenges during purification.

-

Recommended Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18 or C8 stationary phase.

-

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: A linear gradient of increasing acetonitrile concentration is typically used. The gradient should be optimized based on the hydrophobicity of the specific peptide.

-

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or aqueous acetonitrile).

-

Filter the solution to remove any insoluble material.

-

Inject the solution onto the HPLC column.

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

-

Pool the pure fractions and lyophilize to obtain the final peptide product.

-

Data Presentation

| Compound | Sequence | pKi (APJ Receptor) |

| Apelin-13 Analogue 1 | pGlu-Arg-Pro-Arg-L-Cha -Ser-His-Lys-Gly-Pro-Met-Pro-Phe | 8.70 ± 0.06 |

| Apelin-17 Analogue 1 | Gln-Arg-Pro-Arg-L-Cha -Ser-His-Lys-Gly-Pro-Met-Pro-Phe-Arg-Arg | 9.72 ± 0.01 |

Data extracted from Fernandez et al., RSC Med. Chem., 2021, 12, 1402.

Visualizations

SPPS Workflow for a Peptide Containing Boc-cyclohexyl-D-Ala-OH

Caption: General workflow for solid-phase peptide synthesis incorporating Boc-cyclohexyl-D-Ala-OH.

Apelin Receptor (APJ) Signaling Pathway

Caption: Simplified signaling pathway of the apelin receptor (APJ) upon activation.

Mu-Opioid Receptor (MOR) Signaling Pathway

Caption: Key signaling pathways activated by the mu-opioid receptor (MOR).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a sterically hindered, non-proteinogenic amino acid analog that is incorporated into peptide structures to enhance their metabolic stability and conformational rigidity. The bulky cyclohexyl side chain can provide resistance to enzymatic degradation and influence the peptide's secondary structure, which is often crucial for its biological activity. This document provides detailed protocols for the efficient coupling of Boc-cyclohexyl-D-Ala-OH in both solution-phase and solid-phase peptide synthesis (SPPS), along with relevant quantitative data and workflow diagrams.

Data Presentation: Coupling Efficiency

The successful incorporation of sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of typical coupling efficiencies observed with common reagents. While specific yields can vary based on the coupling partner and reaction scale, these values provide a comparative baseline.

| Coupling Reagent/Method | Coupling Partner Example | Solvent | Typical Yield (%) | Purity (%) | Reference |

| DCC/HOBt | L-Phenylalanine | CH₂Cl₂/THF | ~85% | >95% | [1] |

| HBTU/DIPEA | Resin-bound amine | DMF | >90% (qualitative) | High | [2] |

| HATU/DIPEA | Resin-bound amine | DMF | >90% (qualitative) | High | [3] |

Experimental Protocols

Solution-Phase Coupling using DCC/HOBt

This protocol describes the coupling of Boc-cyclohexyl-D-Ala-OH to an amino acid ester, a common step in solution-phase peptide synthesis.

Materials:

-

Boc-cyclohexyl-D-Ala-OH

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in DMF. Neutralize the hydrochloride salt by adding NMM or DIPEA (1.1 equivalents) dropwise at 0 °C.

-

Activation of Boc-cyclohexyl-D-Ala-OH: In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in DCM to the Boc-cyclohexyl-D-Ala-OH solution.

-

Stir the mixture at 0 °C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling Reaction: Add the neutralized amino acid ester solution from step 1 to the activation mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude dipeptide by flash column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA

This protocol outlines a standard cycle for coupling Boc-cyclohexyl-D-Ala-OH onto a resin-bound peptide chain using Boc chemistry.

Materials:

-